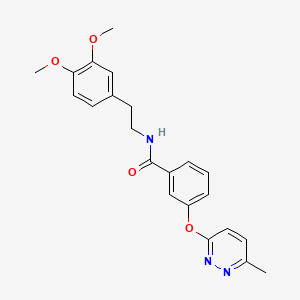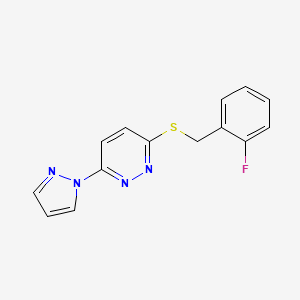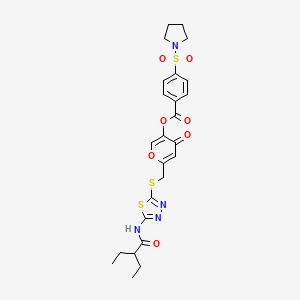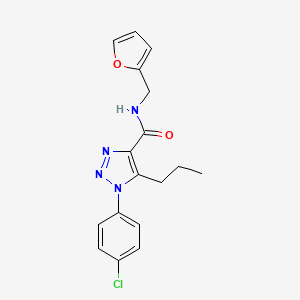
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-3-carboxamide, also known as TPT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPT belongs to the class of thiophene carboxamide derivatives and is a potent inhibitor of various enzymes, including histone deacetylases, which play a crucial role in epigenetic regulation.
Wissenschaftliche Forschungsanwendungen
Bioinorganic Chemistry and Antimicrobial Activities
Complexes of Co(II) with Schiff bases derived from thiophene-carboxamides have been synthesized and characterized. These studies reveal the potential bioinorganic relevance of such compounds, with some complexes showing higher antimicrobial activities compared to the free ligand against organisms like Escherichia coli and Aspergillus niger (Singh, Das, & Dhakarey, 2009).
Synthesis and Cell Growth Effects
Research on N-glycosyl-thiophene-carboxamides, including derivatives similar to the compound , demonstrated their effects on DNA synthesis in cells and on the growth of synoviocytes. These findings indicate the potential biological activity of thiophene-carboxamide derivatives, with implications for their use in biomedical research (Rawe et al., 2006).
Chemical Synthesis and Characterization
Research has also focused on the chemical synthesis and characterization of thiophene-carboxamide derivatives. Studies have explored novel synthetic approaches, structural analyses, and the potential for creating a variety of functionalized molecules, further highlighting the versatility and research interest in compounds like N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-3-carboxamide (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11(8-15-5-2-1-3-12(15)17)7-14-13(18)10-4-6-19-9-10/h1-6,9,11,16H,7-8H2,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVGFXQRXITCBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Methylphenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]-1,2,4-oxadiazole](/img/structure/B2419227.png)

![N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2419232.png)
![3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine](/img/structure/B2419235.png)
![7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2419236.png)



![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2419243.png)
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B2419244.png)

![Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2419246.png)

